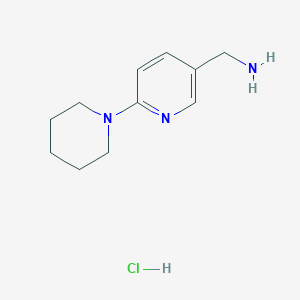

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring attached to a pyridine ring via a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-chloropyridin-3-ylmethanamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Substitution Reactions

The pyridine and piperidine moieties participate in nucleophilic and electrophilic substitution reactions.

Key Observations

-

Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring allows substitution at specific positions. For example, the C-2 and C-4 positions of pyridine are susceptible to nucleophilic attack under basic conditions .

-

Piperidine Functionalization : The secondary amine in the piperidine ring can undergo alkylation or acylation. For instance, reactions with alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate yield N-alkylated derivatives .

Reaction Table

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60–80°C | N-Alkyl-piperidine derivatives |

| Nucleophilic Substitution | NaH, aryl halides, THF, reflux | Pyridine ring-substituted derivatives |

Oxidation and Reduction

The primary amine and heterocyclic rings are redox-active sites.

Oxidation

-

Amine Oxidation : The primary amine (-CH₂NH₂) can oxidize to a nitro group (-CH₂NO₂) using strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Piperidine Ring Oxidation : Piperidine may oxidize to a pyridine N-oxide under mild conditions, though steric hindrance from the pyridine ring could limit this pathway .

Reduction

-

Catalytic Hydrogenation : The pyridine ring can be partially reduced to a piperidine ring using H₂ and a palladium catalyst, though competing side reactions may occur due to the existing piperidine substituent .

Condensation and Coupling Reactions

The primary amine group facilitates condensation with carbonyl compounds.

Schiff Base Formation

-

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives. These intermediates are valuable in synthesizing heterocyclic scaffolds for drug discovery .

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄, introduces aryl groups to the pyridine ring. This method is effective for creating biaryl structures .

Acid-Base Reactions

The compound’s amine groups interact with acids and bases:

-

Protonation : The primary amine is protonated in acidic media (e.g., HCl), forming a water-soluble ammonium salt.

-

Deprotonation : Strong bases (e.g., NaOH) deprotonate the amine, enabling participation in nucleophilic reactions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, releasing piperidine and ammonia. Pyrolysis pathways involve cleavage of the C-N bond in the methanamine group .

Comparative Reactivity

The compound’s dual-ring system shows distinct reactivity compared to simpler analogs:

| Feature | (6-(Piperidin-1-yl)pyridin-3-yl)methanamine | Piperidine | Pyridine |

|---|---|---|---|

| Nucleophilic Sites | 2 (amine + piperidine N) | 1 (piperidine N) | 1 (pyridine N) |

| Oxidation Susceptibility | High (amine > piperidine) | Low | Moderate |

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse chemical libraries for drug discovery, making it an essential component in developing new therapeutic agents.

The compound has been studied for various biological activities , including:

- Antimicrobial Properties : In comparative studies, it demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, achieving complete bacterial death within eight hours at specific concentrations. This highlights its potential as a lead candidate for developing new antibacterial agents.

- Inhibitory Effects on Histone Acetyltransferases : Research indicates that it inhibits histone acetyltransferases (HATs), particularly p300/CBP, with an IC50 value of approximately 8.6 μM. This suggests its potential application in cancer therapy by modulating gene expression.

Medicinal Chemistry

In medicinal chemistry, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is explored as a pharmacophore for designing drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it valuable for drug development aimed at various diseases.

Study on Antibacterial Efficacy

In a study assessing various piperidine derivatives, this compound was identified as one of the most effective compounds against bacterial strains, indicating its potential as a new antibacterial agent.

Inhibition of Histone Acetyltransferases

Another significant study focused on its inhibitory effects on histone acetyltransferases, revealing moderate inhibitory activity that could be leveraged in cancer treatment strategies.

Mechanism of Action

The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom.

Pyridine: A six-membered aromatic ring with one nitrogen atom.

Piperidin-3-ylmethanamine: A compound with a similar structure but lacking the pyridine ring.

Uniqueness: What sets (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride apart is its combined piperidine and pyridine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .

Biological Activity

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| IUPAC Name | (6-piperidin-1-ylpyridin-3-yl)methanamine |

| PubChem CID | 16794873 |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown a minimal inhibitory concentration (MIC) as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0048 | E. coli |

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0098 | B. mycoides |

| Compound C | 0.039 | C. albicans |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival . Its ability to inhibit specific enzymes related to bacterial growth has been documented, which contributes to its effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine and pyridine moieties significantly affect the compound's potency and selectivity. Studies indicate that substitutions on the piperidine ring can enhance antibacterial properties, with electron-donating groups often improving activity .

Table 2: Structure-Activity Relationship Insights

| Substitution Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antibacterial activity |

| Electron-withdrawing groups | Decreased activity |

| Halogen substitutions | Enhanced bioactivity |

Study on Antibacterial Efficacy

In a comparative study involving multiple piperidine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at specific concentrations . This study underscores the compound's potential as a lead candidate for developing new antibacterial agents.

Inhibitory Effects on Histone Acetyltransferases

Another significant area of research involves the inhibitory effects of this compound on histone acetyltransferases (HATs), particularly p300/CBP, which play critical roles in gene transcription regulation. The compound demonstrated an IC50 value of approximately 8.6 μM, indicating moderate inhibitory activity . This suggests potential applications in cancer therapy, where modulation of gene expression is crucial.

Properties

CAS No. |

1956342-05-4 |

|---|---|

Molecular Formula |

C11H18ClN3 |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

(6-piperidin-1-ylpyridin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H17N3.ClH/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14;/h4-5,9H,1-3,6-8,12H2;1H |

InChI Key |

BVYSSMGOQBTCDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.